

Introduction: Understanding the Physicochemical Landscape of a Key Research Intermediate

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Compound of Interest

Compound Name:	2-[(Thiazol-2-yl)methylthio]ethylamine
CAS No.:	52378-51-5
Cat. No.:	B8769005

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2-[(Thiazol-2-yl)methylthio]ethylamine is a heterocyclic compound featuring a thiazole ring, a common scaffold in medicinal chemistry known for its diverse biological activities.^{[1][2][3][4]} This molecule serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. As with any compound earmarked for research and potential drug development, a thorough understanding of its fundamental physicochemical properties is not merely academic—it is a cornerstone of successful and reproducible research. Key among these properties are solubility and stability.

This guide provides a comprehensive framework for characterizing the solubility and stability of **2-[(Thiazol-2-yl)methylthio]ethylamine**. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice. By following these self-validating systems, researchers can generate the robust data necessary to advance their work with confidence.

Part 1: Solubility Characterization

Solubility, the extent to which a compound dissolves in a solvent to yield a homogenous solution, is a critical determinant of a compound's utility. Poor solubility can hinder biological screening, lead to erroneous structure-activity relationship (SAR) data, and create significant

hurdles for formulation and in vivo studies. We will explore two key types of solubility: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

- Kinetic Solubility is a measure of how quickly a compound dissolves and stays in solution under specific, often high-throughput, conditions. It typically involves dissolving a DMSO stock solution in an aqueous buffer and measuring the point of precipitation. This is invaluable for early-stage discovery for ranking compounds and flagging potential issues.^[5]^[6]
- Thermodynamic Solubility represents the true equilibrium solubility of a compound, where the solid and dissolved states are in equilibrium.^[7]^[8] Determined using methods like the shake-flask technique, this value is the gold standard for pre-formulation and later-stage development.^[9]

Experimental Protocol: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is ideal for an initial assessment of solubility in aqueous buffers relevant to biological assays.

Rationale: The principle is that as the compound precipitates from the solution, the resulting turbidity can be measured by light scattering (nephelometry) or absorbance.^[10]^[11]

Step-by-Step Protocol:

- Stock Solution Preparation: Prepare a 10 mM stock solution of **2-[(Thiazol-2-yl)methylthio]ethylamine** in 100% DMSO.
- Serial Dilution: In a 96-well or 384-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
- Addition to Aqueous Buffer: Transfer a small, precise volume (e.g., 2 μ L) of each DMSO concentration into a corresponding well of a clear-bottomed assay plate.

- **Aqueous Dilution:** Add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.^[10] This rapid change in solvent polarity will induce precipitation of poorly soluble compounds.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.^[10]
- **Measurement:** Read the plate using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
- **Data Analysis:** The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a DMSO-only control.^[10]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the true equilibrium solubility and is considered the benchmark for this parameter.^[9]

Rationale: By agitating an excess of the solid compound in a solvent for an extended period, a saturated solution at equilibrium is achieved. The concentration of the dissolved compound is then quantified after removing the undissolved solid.^{[5][9]}

Step-by-Step Protocol:

- **Sample Preparation:** Add an excess amount of solid **2-[(Thiazol-2-yl)methylthio]ethylamine** (e.g., 2-5 mg, ensuring solid remains visible) to a series of vials containing a known volume (e.g., 1-2 mL) of the desired solvents (see Table 1).
- **Equilibration:** Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle. Alternatively, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.^[5]

- **Sample Collection:** Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
- **Filtration:** Filter the collected supernatant through a 0.45 μm syringe filter (e.g., PVDF or PTFE) to remove any remaining micro-particulates. Adsorption of the compound to the filter should be assessed.
- **Quantification:** Prepare a series of dilutions of the filtrate and quantify the concentration of **2-[(Thiazol-2-yl)methylthio]ethylamine** using a validated analytical method, such as the HPLC-UV method described in Part 3.
- **Calculation:** The concentration determined is the thermodynamic solubility, typically expressed in $\mu\text{g/mL}$ or mM .

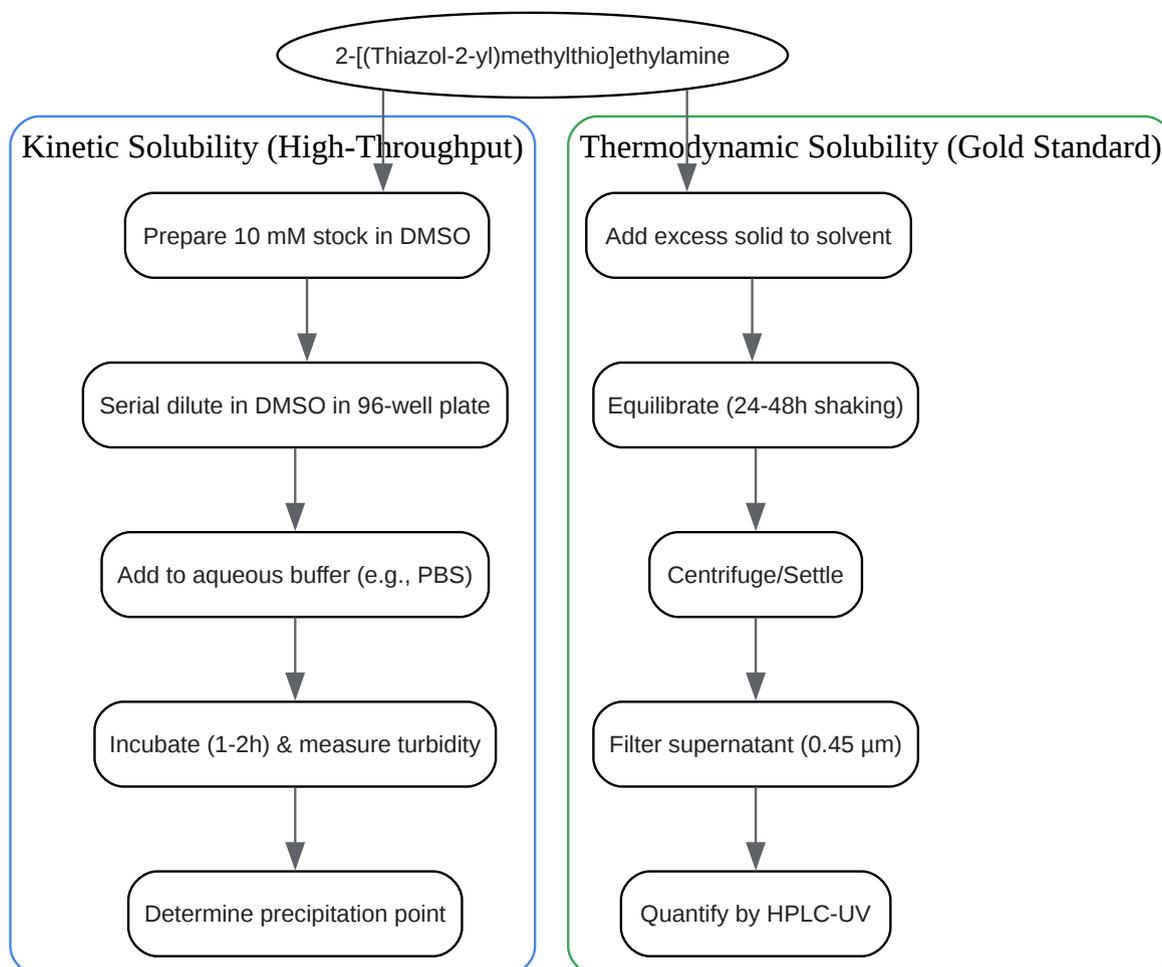
Data Presentation: Solubility Profile

The results of these experiments should be summarized in a clear, tabular format.

Table 1: Proposed Solvents for Thermodynamic Solubility Testing

Solvent/Buffer System	Rationale for Inclusion
Deionized Water	Baseline aqueous solubility.
Phosphate-Buffered Saline (PBS), pH 7.4	Simulates physiological pH.[8]
0.1 M HCl (pH ~1)	Simulates gastric fluid; assesses solubility of basic compounds.
Fasted State Simulated Intestinal Fluid (FaSSIF)	Simulates conditions in the small intestine before a meal.[8]
Ethanol	A common co-solvent in formulations.
Propylene Glycol	A common vehicle for in vivo studies.

Visualization: Solubility Determination Workflow



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Caption: Workflow for kinetic and thermodynamic solubility determination.

Part 2: Stability Assessment and Forced Degradation

Understanding a compound's intrinsic stability is paramount for defining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation, or stress testing, is a process where the compound is exposed to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.^{[12][13]} This is a regulatory

expectation (ICH Q1A(R2)) and is crucial for developing a stability-indicating analytical method. [14][15]

Predicted Degradation Pathways

Based on the structure of **2-[(Thiazol-2-yl)methylthio]ethylamine**, several degradation pathways can be anticipated:

- **Oxidation:** The thioether (sulfide) linkage is susceptible to oxidation, first to a sulfoxide and then potentially to a sulfone, under oxidative stress.[16] This is a common degradation pathway for sulfur-containing pharmaceuticals.
- **Hydrolysis:** While the thiazole ring is generally stable, extreme pH and heat could potentially lead to hydrolysis of the ring or other susceptible bonds.
- **Photodegradation:** Aromatic and heterocyclic systems can be sensitive to light, particularly UV radiation, which can induce complex degradation pathways.

Experimental Protocol: Forced Degradation Studies

Rationale: The goal is to achieve 5-20% degradation of the active compound.[15] This provides a sufficient quantity of degradants for detection and characterization without completely destroying the parent molecule. A validated stability-indicating HPLC method (see Part 3) is required to analyze the samples.

Step-by-Step Protocol:

- **Stock Solution Preparation:** Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
- **Stress Conditions Setup:** For each condition, mix the stock solution with the stressor in a clear vial. A parallel control sample (compound in solvent without the stressor) should be kept at ambient temperature in the dark.
 - **Acid Hydrolysis:** Dilute the stock solution with 0.1 M HCl.
 - **Base Hydrolysis:** Dilute the stock solution with 0.1 M NaOH.

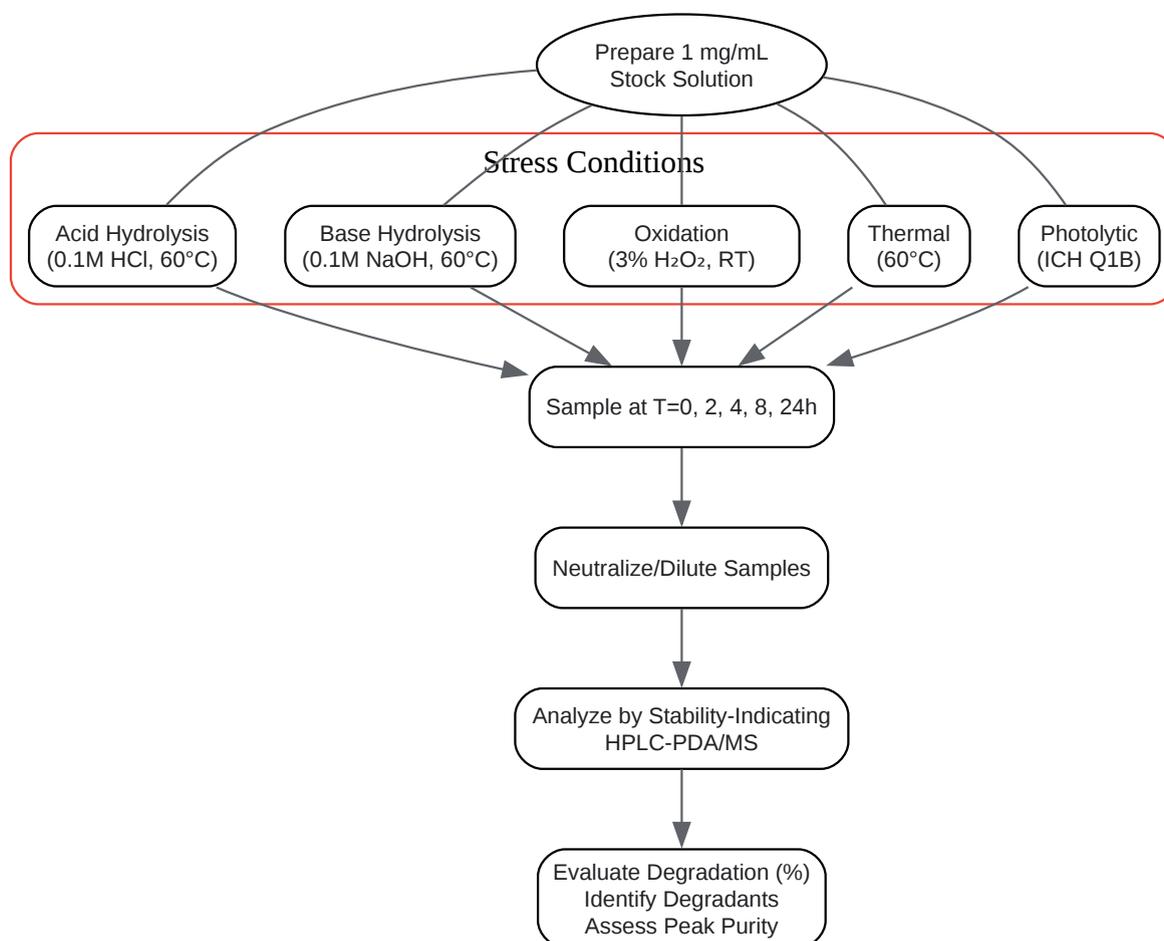
- Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H_2O_2).
- Thermal Degradation: Store the stock solution (or solid compound) in an oven at an elevated temperature (e.g., 60°C).
- Photolytic Degradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines (e.g., an option that provides both UV and visible light). A control sample should be wrapped in aluminum foil to protect it from light.
- Incubation and Sampling: Store the vials under their respective conditions. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Sample Quenching: Before analysis, neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase.
- Analysis: Analyze all samples (including controls) using the stability-indicating HPLC method.
- Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). The peak purity of the parent peak should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.

Data Presentation: Summary of Stress Conditions

Table 2: Recommended Conditions for Forced Degradation Studies

Stress Condition	Reagent/Condition	Typical Duration	Rationale
Acid Hydrolysis	0.1 M HCl at 60°C	2-24 hours	Evaluates stability in acidic environments.
Base Hydrolysis	0.1 M NaOH at 60°C	2-24 hours	Evaluates stability in alkaline environments.
Oxidation	3% H ₂ O ₂ at room temp.	2-24 hours	Assesses susceptibility to oxidation. [17]
Thermal	60°C (in solution and as solid)	24-72 hours	Determines intrinsic thermal stability.
Photolytic	ICH Q1B compliant light source	Per guidelines	Assesses sensitivity to light exposure. [17]

Visualization: Forced Degradation and Analysis Workflow



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Caption: Workflow for forced degradation studies and sample analysis.

Part 3: Stability-Indicating Analytical Method Development

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any other components, including process impurities, excipients, and, most importantly, degradation products.[18][19][20] Reversed-phase HPLC with UV detection is the workhorse for this application.[21]

Proposed HPLC-UV Method

Rationale: A gradient reversed-phase method provides the best chance of separating the relatively polar parent compound from potentially more polar (e.g., sulfoxide) or less polar degradants. A C18 column is a versatile starting point. Acetonitrile is often chosen over methanol for its lower viscosity and UV cutoff. A phosphate buffer provides pH control to ensure reproducible retention times.

Table 3: Proposed Starting Parameters for a Stability-Indicating HPLC Method

Parameter	Proposed Condition	Justification
Column	C18, 250 x 4.6 mm, 5 μ m	General purpose column with good resolving power.
Mobile Phase A	20 mM Potassium Phosphate, pH 3.0	Buffered aqueous phase for reproducible chromatography.
Mobile Phase B	Acetonitrile	Common organic modifier with good UV transparency.
Gradient	5% B to 95% B over 20 minutes	A broad gradient to elute compounds with a wide range of polarities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30°C	Controlled temperature for improved reproducibility.
Detection	UV at 254 nm (or λ_{max} of compound)	Thiazole ring provides strong UV absorbance. A PDA detector is essential for peak purity analysis.
Injection Vol.	10 μ L	Standard injection volume.

Method Validation Protocol

Once the method is developed using the stressed samples to ensure specificity, it must be validated according to ICH Q2(R1) guidelines.

Step-by-Step Validation Plan:

- **Specificity:** Inject the diluent, a placebo (if in formulation), and the stressed samples. The method is specific if the parent peak is resolved from all degradation products with a resolution of >1.5 , and the peak purity is confirmed by PDA analysis.
- **Linearity:** Prepare a series of at least five concentrations of the compound (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (r^2), which should be ≥ 0.999 .
- **Accuracy:** Perform recovery studies by spiking a known amount of the compound into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
- **Precision (Repeatability & Intermediate Precision):**
 - **Repeatability:** Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst. The Relative Standard Deviation (RSD) should be $\leq 2\%$.
 - **Intermediate Precision:** Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD should again be $\leq 2\%$.
- **Limit of Quantitation (LOQ) & Limit of Detection (LOD):** Determine the lowest concentration of the compound that can be reliably quantified (LOQ) and detected (LOD), typically based on signal-to-noise ratios of 10:1 and 3:1, respectively.
- **Robustness:** Introduce small, deliberate variations to the method parameters (e.g., ± 0.2 pH units, $\pm 2^\circ\text{C}$ column temperature, $\pm 5\%$ organic composition) and assess the impact on the results. The method should remain reliable.[\[22\]](#)

Conclusion

This guide presents a systematic and scientifically grounded approach to characterizing the solubility and stability of **2-[(Thiazol-2-yl)methylthio]ethylamine**. By implementing these

detailed protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions throughout the research and development lifecycle. A thorough understanding of these fundamental properties will prevent unforeseen roadblocks, ensure the integrity of biological data, and ultimately accelerate the journey from a promising molecule to a potential therapeutic candidate.

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